Cas no 1806807-81-7 (6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine)

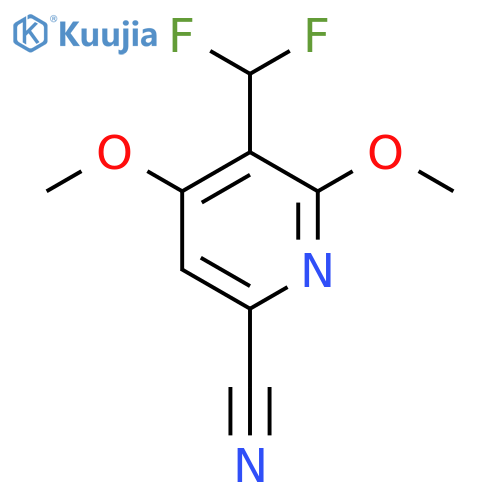

1806807-81-7 structure

商品名:6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine

CAS番号:1806807-81-7

MF:C9H8F2N2O2

メガワット:214.168828964233

CID:4811453

6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine 化学的及び物理的性質

名前と識別子

-

- 6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine

-

- インチ: 1S/C9H8F2N2O2/c1-14-6-3-5(4-12)13-9(15-2)7(6)8(10)11/h3,8H,1-2H3

- InChIKey: RATLOZSGUCGHGT-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=NC(C#N)=CC=1OC)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 254

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 55.1

6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029072350-250mg |

6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine |

1806807-81-7 | 97% | 250mg |

$484.80 | 2022-03-31 | |

| Alichem | A029072350-500mg |

6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine |

1806807-81-7 | 97% | 500mg |

$855.75 | 2022-03-31 | |

| Alichem | A029072350-1g |

6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine |

1806807-81-7 | 97% | 1g |

$1,519.80 | 2022-03-31 |

6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1806807-81-7 (6-Cyano-3-(difluoromethyl)-2,4-dimethoxypyridine) 関連製品

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量